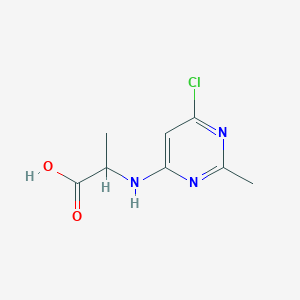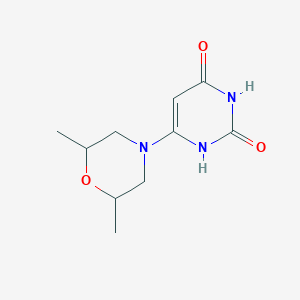
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione (6-DMP) is an organic compound with a unique structure that has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. 6-DMP is a versatile building block for the synthesis of a variety of molecules, and its properties make it an attractive target for research in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The synthesis of this compound involves complex chemical reactions that provide a pathway to various derivatives with potential biological activities . The methods of synthesis are crucial as they determine the yield, purity, and scalability of the compound for further applications.
Reactivity of Substituents
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is significant for its chemical behavior. This reactivity can be exploited to create a variety of derivatives, each with unique properties and potential uses .
Biological Applications
The biological applications of this compound are diverse. It has been studied for its potential use in medical and pharmaceutical fields, where it could play a role in the development of new drugs and therapies .
Antimicrobial Activity
Compounds derived from 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione have shown antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as Actinomycetes . This suggests its potential use in developing new antimicrobial agents.
Drug Design
The structural features of this compound make it a valuable scaffold in drug design. Its bicyclic system can be modified to enhance interaction with biological targets, leading to the development of more effective pharmaceuticals .
Therapeutic Potential
The therapeutic potential of this compound extends to various diseases due to its chemical structure and biological reactivity. Research is ongoing to explore its full potential in treating conditions that currently have limited treatment options .
Wirkmechanismus
Target of Action
Similar compounds such as pyrimido[4,5-d]pyrimidines have been found to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It’s structurally similar compounds, pyrimido[4,5-d]pyrimidines, are known to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Eigenschaften
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIFRASDKLJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




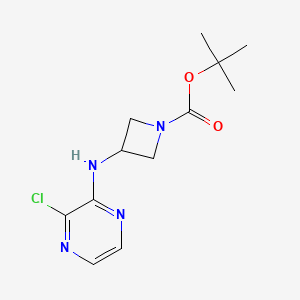
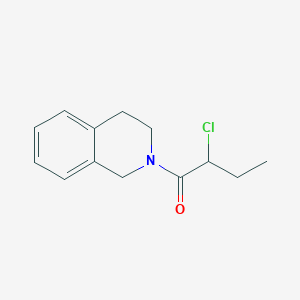

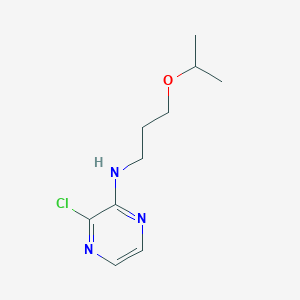
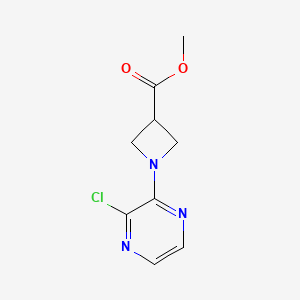
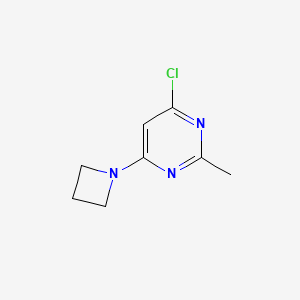
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)
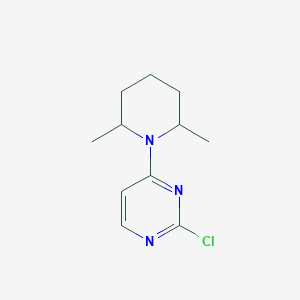
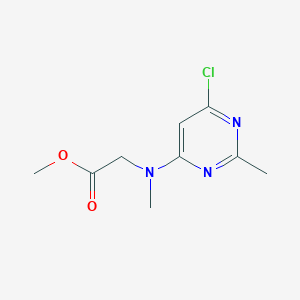
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)
